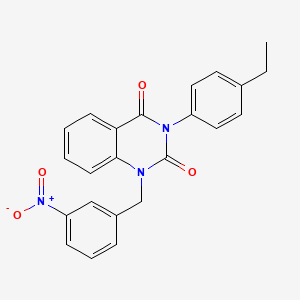

3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of ethyl and nitrophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzaldehyde with 3-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Amino derivatives.

Reduction: Hydroxylated or carboxylated derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitro and ethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique quinazoline core and the presence of both ethyl and nitrophenyl groups

Biological Activity

3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. The structural uniqueness of this compound, characterized by a quinazoline core with specific substituents (4-ethylphenyl and 3-nitrobenzyl), suggests potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.

The molecular formula of this compound is C23H19N3O4, with a molecular weight of 401.422 g/mol. The presence of the nitro group may enhance its reactivity and biological activity compared to other quinazoline derivatives.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria, compounds similar to 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline demonstrated moderate antibacterial activity. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 11 | 70 |

These results indicate that modifications at the substituent positions can significantly influence antibacterial efficacy .

Anticancer Activity

Quinazolines are also noted for their anticancer properties. A series of studies have indicated that certain derivatives possess cytotoxic effects against various cancer cell lines. The structural modifications in compounds such as 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline could potentially enhance their effectiveness as anticancer agents. For example, other quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Other Biological Activities

In addition to antimicrobial and anticancer activities, quinazoline derivatives have been investigated for their antioxidant properties and effects on enzymatic activities. Some compounds have demonstrated significant radical scavenging activity comparable to established antioxidants like vitamin C . Furthermore, certain derivatives have been identified as inhibitors of butyrylcholinesterase, which is relevant in the context of neurodegenerative diseases .

Case Studies

Several case studies illustrate the biological potential of quinazoline derivatives:

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of a series of quinazoline derivatives against resistant bacterial strains. Compounds with nitro substitutions consistently showed enhanced activity compared to their non-nitro counterparts.

- Cytotoxicity Testing : In vitro assays on human cancer cell lines revealed that specific modifications in the quinazoline structure led to increased cytotoxicity, suggesting a need for further exploration into structure-activity relationships.

Properties

Molecular Formula |

C23H19N3O4 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19N3O4/c1-2-16-10-12-18(13-11-16)25-22(27)20-8-3-4-9-21(20)24(23(25)28)15-17-6-5-7-19(14-17)26(29)30/h3-14H,2,15H2,1H3 |

InChI Key |

BXILIKRMICHVIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.